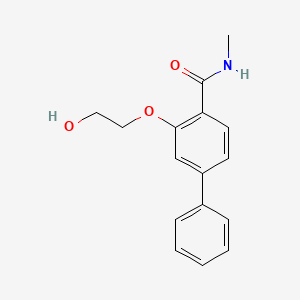
Acetic acid, iodo-, 2-hydroxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, iodo-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C4H7IO3 It is an ester derivative of acetic acid and is characterized by the presence of an iodine atom and a 2-hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid, iodo-, 2-hydroxyethyl ester can be synthesized through the esterification of acetic acid with 2-iodoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where acetic acid and 2-iodoethanol are reacted in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the ester product. This method ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, iodo-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, iodo-, 2-hydroxyethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of acetic acid, iodo-, 2-hydroxyethyl ester involves its reactivity with various nucleophiles and electrophiles. The iodine atom in the compound can participate in substitution reactions, while the ester functionality can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: An ester of acetic acid and ethanol, commonly used as a solvent.
Methyl iodide: An iodinated compound used in organic synthesis.
2-Iodoethanol: A precursor for the synthesis of iodinated esters.
Uniqueness
Acetic acid, iodo-, 2-hydroxyethyl ester is unique due to the presence of both an iodine atom and a 2-hydroxyethyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable reagent in organic synthesis and industrial processes.
Propiedades
Número CAS |
63906-36-5 |
|---|---|
Fórmula molecular |
C4H7IO3 |
Peso molecular |
230.00 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-iodoacetate |
InChI |
InChI=1S/C4H7IO3/c5-3-4(7)8-2-1-6/h6H,1-3H2 |
Clave InChI |
FOIIJWYEDSCAHL-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)
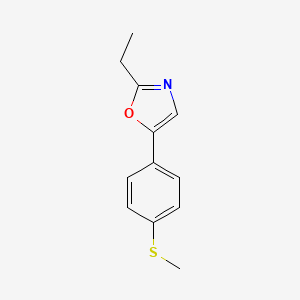


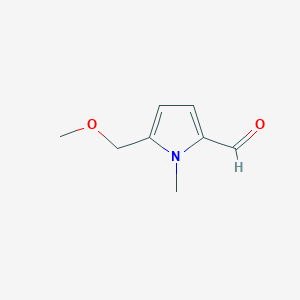
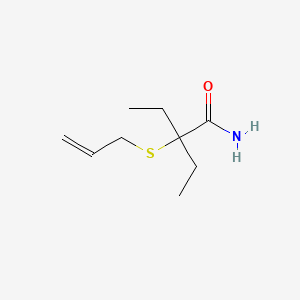
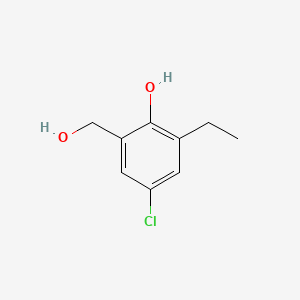
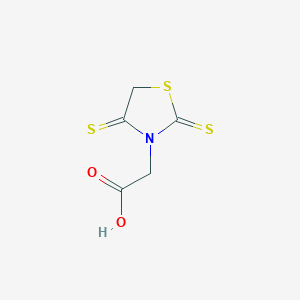

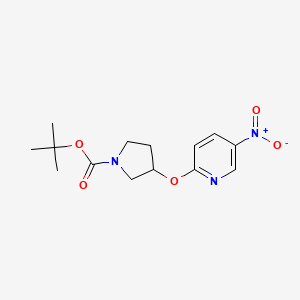
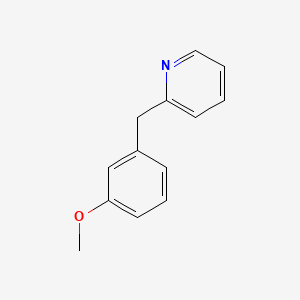
![1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
